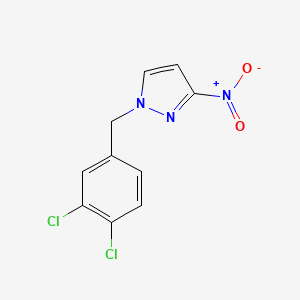

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWRZKLNKGRWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 1 3,4 Dichlorobenzyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the benzyl (B1604629) group, and the dichlorophenyl moiety.

Pyrazole Ring Protons: The pyrazole ring is expected to show two signals, likely doublets, for the protons at the C4 and C5 positions. The proton at C5 would likely appear at a lower field (higher ppm) due to the deshielding effect of the adjacent nitro group.

Benzyl Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is expected. Its chemical shift would be influenced by the adjacent pyrazole ring and the dichlorophenyl group.

Dichlorophenyl Protons: The 3,4-disubstituted benzene (B151609) ring will give rise to a complex splitting pattern, likely an ABC system, for the three aromatic protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-4 | ~ 6.5 - 7.0 | d |

| Pyrazole H-5 | ~ 7.5 - 8.0 | d |

| Benzyl CH₂ | ~ 5.0 - 5.5 | s |

| Aromatic CH | ~ 7.0 - 7.5 | m |

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Pyrazole Ring Carbons: Three distinct signals are expected for the C3, C4, and C5 carbons of the pyrazole ring. The C3 carbon, being attached to the nitro group, is expected to be significantly downfield.

Benzyl Carbon: A single resonance for the benzylic carbon (-CH₂-).

Dichlorophenyl Carbons: Six signals for the carbons of the dichlorophenyl ring, with the two carbons bearing chlorine atoms appearing at a lower field.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Pyrazole C3 | ~ 150 - 160 |

| Pyrazole C4 | ~ 105 - 115 |

| Pyrazole C5 | ~ 130 - 140 |

| Benzyl CH₂ | ~ 50 - 60 |

| Aromatic C-Cl | ~ 130 - 135 |

| Aromatic CH | ~ 125 - 130 |

| Aromatic C (quaternary) | ~ 135 - 140 |

¹⁴N/¹⁵N NMR Spectroscopic Investigations

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N, would be instrumental in probing the electronic environment of the three nitrogen atoms in the pyrazole ring and the nitro group. The pyrazole nitrogens would exhibit characteristic chemical shifts, and the nitro group nitrogen would appear at a significantly different chemical shift, providing direct evidence for its presence.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Characteristic absorption bands for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ (asymmetric stretching) and 1360-1300 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations would also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima corresponding to the π → π* transitions of the aromatic pyrazole and dichlorophenyl rings. The presence of the nitro group, a chromophore, would likely cause a bathochromic (red) shift in the absorption bands.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₀H₇Cl₂N₃O₂). The isotopic pattern of this peak would be characteristic of a compound containing two chlorine atoms. Key fragmentation patterns would likely involve the loss of the nitro group and cleavage of the benzyl-pyrazole bond. The monoisotopic mass of this compound is 270.991532 g/mol .

Single-Crystal X-ray Diffraction Studies

Crystal System and Space Group Determination

Detailed information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group of this compound is not available in the reviewed literature. The determination of these parameters would require single-crystal X-ray diffraction analysis.

Molecular Conformation and Geometric Parameters

A definitive analysis of the molecular conformation, including bond lengths, bond angles, and dihedral angles for this compound, is not documented. Such data is crucial for understanding the spatial arrangement of the atoms within the molecule.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, π-π Stacking)

While it can be hypothesized that the crystal structure of this compound would be stabilized by various intermolecular interactions such as hydrogen bonds, C-H···π interactions, and potentially π-π stacking involving the pyrazole and dichlorophenyl rings, specific details and quantitative analysis are absent from the available scientific record.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A Hirshfeld surface analysis, which is instrumental in quantifying the various intermolecular contacts that contribute to the crystal packing, has not been reported for this compound. This analysis would provide valuable insights into the nature and propensity of different intermolecular interactions.

Further experimental research, specifically the synthesis of a single crystal of this compound followed by X-ray diffraction analysis, would be necessary to generate the data required to fully characterize this compound as outlined.

Computational and Theoretical Studies on 1 3,4 Dichlorobenzyl 3 Nitro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. ekb.egresearchgate.net For pyrazole (B372694) derivatives, DFT calculations have been instrumental in correlating molecular structure with observed chemical behavior. nih.goveurjchem.com

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule, which corresponds to its most stable conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The stability of highly nitrated pyrazole isomers is a subject of significant research, as the number and position of nitro groups can dramatically affect their physicochemical properties and thermal stability. researchgate.netnih.govnih.gov

DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), are employed to achieve an optimized geometry. researchgate.netnih.gov The results of such calculations for similar pyrazole structures have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative (Calculated via DFT) This table provides representative data based on typical values for substituted pyrazoles and is for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-N (pyrazole ring) | 1.32 - 1.38 Å |

| N-N (pyrazole ring) | ~1.35 Å | |

| C-NO₂ | ~1.46 Å | |

| C-C (dichlorobenzyl) | 1.39 - 1.41 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angles | C-N-N (pyrazole ring) | 108° - 112° |

| N-C-C (pyrazole ring) | 105° - 109° | |

| O-N-O (nitro group) | ~125° | |

| Dihedral Angle | Pyrazole - Benzyl (B1604629) | ~70° - 90° |

Energetic stability can be further assessed by calculating thermodynamic properties like the heat of formation. For energetic materials, bond dissociation energy (BDE) of the weakest bond (often the trigger bond, such as C-NO₂) is a key indicator of thermal stability. researchgate.net

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgpressbooks.pub The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For this compound, the electron-withdrawing nature of the nitro group and the dichlorobenzyl group would significantly influence the energies of the FMOs. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is often centered on electron-deficient regions. nih.gov Analysis of the electron density distribution reveals how electrons are shared among atoms, providing a map of the molecule's charge distribution and polarity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for a Nitroaromatic Compound This table provides typical energy values for compounds similar in structure and is for illustrative purposes only.

| Parameter | Description | Typical Energy Value (eV) |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -4.0 |

| ΔE (Gap) | E_LUMO - E_HOMO | 4.0 to 6.0 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. ekb.egresearchgate.net

In an MEP map, different colors represent different values of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. nih.gov

Blue: Regions of most positive potential, electron-deficient, susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic interaction. nih.gov Positive potential (blue) might be observed around the hydrogen atoms of the pyrazole and benzyl rings.

Mechanistic Investigations of Synthetic Transformations

DFT calculations are also a cornerstone for investigating the mechanisms of chemical reactions. researchgate.net By modeling reactants, transition states, and products, researchers can map out the entire reaction pathway, calculate activation energies, and predict the most favorable reaction course.

A key step in pyrazole synthesis involves the cyclization of precursor molecules. nih.govnih.gov Transition state (TS) analysis allows for the identification of the highest energy point along the reaction coordinate, known as the transition state structure. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Computational studies can model the reaction pathway for the formation of the pyrazole ring, for instance, from the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a similar precursor. researchgate.net By calculating the energies of all intermediates and transition states, a complete potential energy surface can be constructed, providing a detailed understanding of the reaction mechanism. Such analyses have been successfully applied to understand the synthesis of various substituted pyrazoles. rsc.org

The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often leads to the formation of more than one regioisomer. nih.govmdpi.com For example, the reaction between a substituted hydrazine and an unsymmetrical β-diketone can yield two different pyrazole products. Predicting and controlling the regioselectivity of these reactions is a significant challenge in synthetic chemistry. nih.govnih.gov

Computational chemistry offers a powerful tool to predict the outcome of such reactions. By calculating the activation energies for the transition states leading to each possible regioisomer, the most favorable reaction pathway can be identified. rsc.org The product corresponding to the pathway with the lowest activation energy is predicted to be the major product. These theoretical predictions are often validated experimentally using techniques like 2D-NMR spectroscopy, which can unambiguously determine the structure of the product formed. rsc.org For the synthesis of this compound, DFT could be used to predict whether the 3-nitro or 5-nitro isomer is more likely to form under specific reaction conditions.

Tautomerism and Isomeric Forms of Substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is their ability to exhibit annular tautomerism, a prototropic rearrangement where the single proton on a nitrogen atom migrates to the other annular nitrogen. nih.gov This results in an equilibrium between two tautomeric forms, which can be identical if the pyrazole is symmetrically substituted at positions 3 and 5, or different if the substituents at these positions are not the same. nih.gov

The position of this tautomeric equilibrium is significantly influenced by the electronic nature of the substituents on the pyrazole ring, as well as by the solvent and the physical state (solid, liquid, or gas). nih.govnih.gov Computational studies, utilizing methods such as ab initio MP2 and Density Functional Theory (DFT), have been instrumental in elucidating these effects. nih.gov Theoretical calculations have shown that substituents capable of electron donation, particularly through the π-system, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups have been found to stabilize the C5-tautomer. nih.gov For instance, studies on 3(5)-disubstituted-1H-pyrazoles containing a nitro group have shown a preference for the tautomer where the nitro group resides at a specific position depending on the other substituent. nih.gov

In the specific case of This compound , the nitrogen at the N1 position is substituted with a 3,4-dichlorobenzyl group. This substitution precludes the possibility of annular prototropic tautomerism, as there is no mobile proton on either of the ring's nitrogen atoms. Therefore, the compound exists as a single, fixed constitutional isomer in this regard.

However, other forms of isomerism, such as atropisomerism, can be considered. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In benzyl-substituted pyrazoles, rotation around the C(pyrazole)—C(CH₂) single bond can be restricted, potentially leading to stable, non-interconverting conformers. nih.goviucr.orgresearchgate.net While the energy barrier for this rotation in many 4-benzyl-1H-pyrazoles is low enough to allow for facile interconversion in solution, the presence of bulky substituents on the pyrazole ring or the benzyl group could theoretically raise this barrier sufficiently to allow for the isolation of distinct atropisomers. nih.goviucr.org Computational studies are essential for determining the rotational energy barriers and the stability of the resulting conformers.

| Factor Influencing Tautomerism | Effect on 3(5)-Substituted Pyrazoles | Relevance to this compound |

| Annular Prototropism | Equilibrium between 3-substituted and 5-substituted tautomers. | Not applicable due to N1-substitution. |

| Substituent Electronic Effects | Electron-donating groups (e.g., -NO₂) can favor the C3-tautomer. nih.gov | The nitro group is fixed at the C3 position. |

| Atropisomerism | Possible due to restricted rotation around the C-C single bond between the rings. nih.govresearchgate.net | Potentially relevant; depends on the rotational energy barrier of the benzyl group. |

Conformational Analysis of the Benzyl and Nitro Substituents

Conformational Analysis of the Benzyl Group:

The conformation of the 3,4-dichlorobenzyl group is determined by the torsion angle around the N1-CH₂ bond. Studies on related molecules, such as 4-benzyl-1H-pyrazole, reveal that the rotation of the benzyl substituent is a key conformational feature. nih.goviucr.orgresearchgate.net Although these studies focus on a C-linked benzyl group, the principles of rotation and steric hindrance are applicable. The dihedral angle between the pyrazole and the phenyl rings is a critical parameter. nih.govresearchgate.net Computational models can calculate the energy barrier to rotation around this bond. A significant barrier could arise from steric interactions between the ortho-hydrogens of the benzyl group and the substituents on the pyrazole ring. In solution, the interconversion between different conformers is typically rapid. nih.goviucr.orgresearchgate.net Theoretical calculations for benzyl-substituted pyrazoles often show multiple energy minima corresponding to different staggered conformations.

| Parameter | Description | Typical Computational Finding in Benzyl-Pyrazoles |

| Dihedral Angle (Pyrazole-CH₂-Phenyl) | The angle between the plane of the pyrazole ring and the plane of the phenyl ring. | Dihedral angles in crystal structures of related compounds range from approximately 65° to 86°. nih.govresearchgate.net |

| Rotational Energy Barrier | The energy required to rotate the benzyl group around the N1-CH₂ bond. | Can be calculated using DFT methods to determine the likelihood of atropisomerism. |

| Stable Conformers | Low-energy orientations of the benzyl group relative to the pyrazole ring. | Often characterized by specific twist and fold angles to minimize steric clash. nih.govresearchgate.net |

Conformational Analysis of the Nitro Group:

Chemical Reactivity and Transformation of 1 3,4 Dichlorobenzyl 3 Nitro 1h Pyrazole

Nucleophilic Substitution Reactions on the Nitropyrazole Core

The presence of a nitro group significantly activates the pyrazole (B372694) ring towards nucleophilic attack, a common feature of nitro-substituted aromatic and heteroaromatic systems. The nitro group at the C-3 position acts as a strong electron-withdrawing group, reducing the electron density of the pyrazole ring and making it susceptible to attack by nucleophiles. Research on related N-substituted 3,4-dinitropyrazoles has shown that nucleophilic substitution occurs regioselectively, with the nitro group at the C-3 position being displaced. researchgate.net

This transformation, known as nucleophilic aromatic substitution (SNAr), proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the nitrite (B80452) ion (NO₂⁻) restores the aromaticity of the pyrazole ring, yielding the substituted product.

Various nucleophiles can be employed in this reaction. Studies on analogous compounds demonstrate that sulfur, oxygen, and nitrogen nucleophiles readily displace the C-3 nitro group. researchgate.net For instance, reaction with thiols (R-SH) in the presence of a base leads to the formation of 3-thioether pyrazole derivatives. Similarly, alkoxides (RO⁻) and phenoxides (ArO⁻) can yield the corresponding 3-ether pyrazoles, while amines (RNH₂ or R₂NH) can produce 3-amino pyrazole derivatives.

The reactivity of the nitro group as a leaving group in SNAr reactions is a well-documented phenomenon. In dinitro- and trinitropyrazole systems, the substitution of a nitro group is often preferred over other potential leaving groups like halogens, especially when not in the presence of a copper catalyst. researchgate.net

| Nucleophile Type | Reagent Example | Product Class | Reaction Conditions |

|---|---|---|---|

| S-Nucleophile | Thiophenol (C₆H₅SH) / K₂CO₃ | 3-(Phenylthio)pyrazole derivative | Heating in a polar solvent (e.g., DMF) |

| O-Nucleophile | Sodium Methoxide (B1231860) (NaOCH₃) | 3-Methoxypyrazole derivative | Reflux in methanol |

| N-Nucleophile | Piperidine | 3-(Piperidin-1-yl)pyrazole derivative | Heating, neat or in a solvent |

Electrophilic Substitution Reactions on the Pyrazole and Benzyl (B1604629) Moieties

Electrophilic aromatic substitution is generally disfavored for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole due to the presence of multiple deactivating groups on both aromatic rings.

Pyrazole Moiety: The pyrazole ring itself is an electron-rich heterocycle that typically undergoes electrophilic substitution at the C-4 position. scribd.com However, in the target molecule, the ring is substituted at N-1 with an electron-withdrawing dichlorobenzyl group and at C-3 with a powerful nitro group. Both substituents strongly deactivate the pyrazole ring towards electrophilic attack. The combined deactivating effect makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the pyrazole core highly unlikely under standard conditions. nih.govlookchem.com If forced under harsh conditions, any substitution would be expected to occur at the least deactivated C-4 position.

Benzyl Moiety: The benzyl portion of the molecule is a 3,4-disubstituted benzene (B151609) ring. Chlorine atoms are deactivating yet ortho-, para-directing groups due to a combination of their inductive electron withdrawal and resonance electron donation. stackexchange.comlibretexts.org The N-pyrazolylmethyl substituent's electronic effect is more complex, but it is generally considered to be electron-withdrawing and deactivating. Consequently, the dichlorobenzyl ring is significantly deactivated towards electrophiles. The potential sites for substitution are C-2, C-5, and C-6. Given the directing effects of the two chlorine atoms and the steric hindrance from the benzyl-pyrazole linkage, electrophilic attack, if it were to occur, would be slow and likely yield a mixture of products with substitution at the C-6 position being plausible. Studies on the nitration of 1-phenylpyrazole (B75819) show that substitution can occur on either the pyrazole or the phenyl ring, depending on the acidity of the reaction medium, indicating a competition between the two rings. rsc.orgcdnsciencepub.com

| Reaction | Reagents | Predicted Outcome on Pyrazole Ring | Predicted Outcome on Benzyl Ring |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | No reaction or very low yield of 4-nitro product | No reaction or very low yield of 6-nitro product |

| Bromination | Br₂ / FeBr₃ | No reaction expected | No reaction or trace amounts of 6-bromo product |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | No reaction expected | No reaction expected |

Reductive Transformations of the Nitro Group

The nitro group is readily susceptible to reduction by a variety of chemical and catalytic reagents. The transformation can be controlled to yield different products depending on the reducing agent and reaction conditions. The complete reduction of the nitro group (-NO₂) proceeds through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to ultimately form the corresponding amino group (-NH₂). numberanalytics.com

Common methods for the reduction of aromatic nitro compounds are applicable here:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly effective method for the complete reduction to the amine, 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. This method is generally clean and high-yielding.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and robust methods for reducing nitroarenes to anilines.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst (e.g., Pd/C) can also achieve the reduction under milder conditions than high-pressure hydrogenation.

Selective reduction to the hydroxylamine (B1172632) intermediate can be achieved using specific reagents such as zinc dust in an aqueous ammonium chloride solution. The hydroxylamine can be isolated but is often reactive and may be used in situ for further transformations.

| Reducing Agent(s) | Reaction Product | Oxidation State of Nitrogen |

|---|---|---|

| Zn / NH₄Cl, H₂O | 3-Hydroxylamino derivative | -1 |

| H₂ / Pd-C | 3-Amino derivative | -3 |

| Sn / conc. HCl | 3-Amino derivative | -3 |

| Fe / HCl or Acetic Acid | 3-Amino derivative | -3 |

Oxidative Stability and Pathways

Nitropyrazole derivatives are generally characterized by high thermal stability and resistance to oxidation. nih.gov The aromatic nature of the pyrazole ring, combined with the deactivating, electron-withdrawing effects of the nitro and dichlorobenzyl groups, contributes to this stability. The molecule lacks easily oxidizable functional groups.

The pyrazole ring itself is resistant to oxidative cleavage under mild conditions. The dichlorophenyl ring is also stable towards common oxidizing agents. The benzylic methylene (B1212753) group (-CH₂-) is typically the most susceptible site to oxidation in benzyl compounds, which can be cleaved or oxidized to a carbonyl group under strong oxidizing conditions (e.g., KMnO₄, CrO₃). However, the attachment to the electron-withdrawing nitropyrazole ring may reduce its susceptibility.

Reactions Involving the Benzyl Chloride Moieties

The term "benzyl chloride moieties" refers to the two chlorine atoms attached to the benzene ring of the benzyl group. Reactions involving these atoms would primarily be nucleophilic aromatic substitution (SNAr). Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. chemguide.co.uklibretexts.org

In this compound, the entire 3-nitro-1H-pyrazol-1-ylmethyl substituent acts as an electron-withdrawing group on the benzene ring. This group is situated para to the C-4 chlorine and meta to the C-3 chlorine.

Substitution at C-4: The chlorine atom at the C-4 position is activated towards nucleophilic attack because the electron-withdrawing substituent is in the para position. This allows for resonance stabilization of the negative charge in the Meisenheimer intermediate, delocalizing it onto the activating group. quizlet.comlibretexts.org

Substitution at C-3: The chlorine atom at the C-3 position is significantly less reactive as it is meta to the activating group, and resonance stabilization of the intermediate is not as effective.

Therefore, nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide or ammonia (B1221849) would be expected to occur preferentially at the C-4 position, displacing the chloride ion. These reactions typically require elevated temperatures and a polar aprotic solvent like DMF or DMSO to proceed at a reasonable rate. chegg.comchegg.com

| Position | Activating Group Position | Relative Reactivity | Example Product with NaOCH₃ |

|---|---|---|---|

| C-4 Chlorine | Para | More Reactive | 1-(3-chloro-4-methoxybenzyl)-3-nitro-1H-pyrazole |

| C-3 Chlorine | Meta | Less Reactive | Minor or no product formed |

Advanced Materials Applications of Nitropyrazole Derivatives

Design Principles for Energetic Materials based on Nitropyrazoles

Nitropyrazole-based compounds are at the forefront of research into energetic materials due to their high heats of formation, excellent densities, and tunable thermal stability and detonation performance. nih.govnih.gov The design of new, high-performance, and insensitive energetic materials based on the nitropyrazole framework is guided by several key principles.

A primary strategy involves increasing the nitrogen content and improving the oxygen balance of the molecule. The introduction of multiple nitro groups (—NO₂) onto the pyrazole (B372694) ring is a common approach to enhance the energetic properties. nih.gov These groups increase the density and the oxygen balance, which can lead to improved detonation velocity and pressure. nih.gov Fusing pyrazole rings with other nitrogen-rich heterocycles, such as triazoles or tetrazoles, is another effective method to create polycyclic systems with high thermal stability and low mechanical sensitivity. rsc.orgnih.gov For instance, pyrazole-triazole systems have been shown to exhibit very high thermostabilities, with decomposition temperatures exceeding 320 °C, and low sensitivities to impact and friction. nih.gov

Another important design principle is the formation of energetic salts. The acidic N-H proton on the pyrazole ring can be deprotonated to form an anion, which can then be combined with various nitrogen-rich cations (e.g., ammonium (B1175870), hydrazinium, guanidinium) to create energetic salts. rsc.org This approach can significantly improve the density and energetic performance compared to the neutral parent compound.

Key characteristics sought in advanced energetic materials include high density (ρ), high detonation velocity (D), and significant detonation pressure (P), coupled with low sensitivity to impact (IS) and friction (FS) and high thermal stability (Td). The stability of the pyrazole ring contributes positively to the thermal stability of these materials. nih.gov

The table below summarizes the performance of several representative nitropyrazole-based energetic materials, illustrating the effectiveness of these design principles.

| Compound Name | Density (ρ) (g·cm⁻³) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Decomposition Temp. (Td) (°C) | Reference |

| 3-Nitropyrazole (3-NP) | 1.57 | 7020 | 20.08 | 174-175 (m.p.) | nih.gov |

| 4-Nitropyrazole (4-NP) | 1.52 | 6860 | 18.81 | 163-165 (m.p.) | nih.gov |

| DNPAT | N/A | 8889 | >37.0 | 314 | rsc.org |

| Compound 1 (from ref. nih.gov) | N/A | 9284 | 34.74 | 333 | nih.gov |

| Compound 2 (from ref. nih.gov) | N/A | 9268 | 38.58 | N/A | nih.gov |

Data for DNPAT and Compounds 1 & 2 from reference nih.gov illustrate the high performance achieved with fused heterocyclic systems.

While specific energetic performance data for 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole are not extensively documented in the literature, its structure incorporates key features such as the nitro group and the stable pyrazole ring, suggesting its relevance within this class of materials.

Exploration in Supramolecular Chemistry

The pyrazole ring is an excellent building block for supramolecular chemistry due to its ability to participate in various non-covalent interactions, most notably hydrogen bonding. researchgate.net The ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the sp²-hybridized nitrogen atom). acrhem.org This dual functionality allows pyrazole derivatives to form predictable and stable supramolecular motifs such as dimers, trimers, tetramers, and extended one-dimensional chains (catemers). researchgate.net

The nature and position of substituents on the pyrazole ring play a crucial role in directing the formation of these hydrogen-bonded assemblies. researchgate.net In the case of this compound, the N-H group is substituted, precluding the formation of the classic N-H···N hydrogen bonds that dominate the supramolecular chemistry of unsubstituted pyrazoles. However, the molecule possesses other features that can direct its self-assembly.

Potential in Dye Molecules and Optical Applications

Pyrazole derivatives have been widely investigated for their applications as fluorescent probes, dyes, and materials with nonlinear optical (NLO) properties. pen2print.orgglobalresearchonline.net The pyrazole scaffold is a versatile component of many fluorophores due to its electronic properties and synthetic accessibility. nih.gov

The optical properties of pyrazole derivatives are highly dependent on the nature of the substituents attached to the ring. The introduction of electron-donating and electron-accepting groups can create a "push-pull" system, which often leads to significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is desirable for both fluorescence applications and NLO activity. researchgate.net Metal complexes of pyrazolone (B3327878) azo-derivatives have found broad applications in the dye industry. pen2print.org

For this compound, the molecule contains electron-withdrawing groups (the nitro group and the dichlorobenzyl group) attached to the pyrazole ring. This electronic structure could be exploited in the design of new dye molecules. For instance, the compound could serve as a precursor or a component in a larger conjugated system designed to absorb and emit light at specific wavelengths. Recent studies on other pyrazole derivatives have demonstrated their use in fluorescent probes for bioimaging, capable of detecting ions, reactive oxygen species, and changes in intracellular conditions like pH and temperature. nih.gov Furthermore, computational and experimental studies on pyrazoline derivatives with various electron-accepting groups have shown them to be promising candidates for NLO applications, which are crucial for technologies like optical switching and frequency conversion. researchgate.net

Coordination Chemistry of Pyrazole Ligands

Pyrazoles and their derivatives are exceptional ligands in coordination chemistry, owing to the presence of two nitrogen atoms that can coordinate to metal ions. researchgate.netacs.org They exhibit a variety of coordination modes, acting as neutral monodentate or bidentate ligands, or as mono-anionic bridging ligands after deprotonation of the N-H group. researchgate.net This versatility allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to complex polynuclear structures and coordination polymers. researchgate.netnih.gov

In this compound, the nitrogen atom at the 2-position of the pyrazole ring possesses a lone pair of electrons and is available for coordination to a metal center, allowing the molecule to function as a monodentate ligand. The electronic properties of the ligand, and consequently the properties of the resulting metal complex, are influenced by the substituents on the pyrazole ring. The electron-withdrawing nature of the nitro and dichlorobenzyl groups would decrease the basicity of the coordinating nitrogen atom compared to an unsubstituted pyrazole.

The coordination of such ligands to metal ions like copper, zinc, cadmium, or iron can yield complexes with interesting magnetic, catalytic, or biological properties. nih.govmdpi.com For example, copper complexes containing pyrazole ligands are known to form structures with varying nuclearity. researchgate.net The resulting metal-organic frameworks or discrete complexes can find applications in areas such as catalysis, sensing, and materials science. bohrium.com

Future Research Trajectories for 1 3,4 Dichlorobenzyl 3 Nitro 1h Pyrazole Research

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates a shift from traditional synthetic methods towards greener alternatives that minimize environmental impact. chim.it For 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole, future research will likely concentrate on developing synthetic protocols that are not only efficient but also adhere to the principles of green chemistry, such as using safer solvents, reducing energy consumption, and employing recyclable catalysts. chim.itmdpi.com

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. rsc.orgnih.gov The application of microwave irradiation to the synthesis of pyrazole (B372694) derivatives has been shown to be highly effective. wikipedia.org Future studies could explore a one-pot microwave-assisted synthesis of this compound, potentially from 3,4-dichlorobenzylhydrazine and a suitable three-carbon synthon with a nitro group. This approach would reduce the need for large quantities of polar solvents and acidic or basic catalysts typically used in traditional pyrazole synthesis. rsc.org

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides an alternative energy source that can promote chemical reactions through acoustic cavitation. dntb.gov.ua This method is known for its mild reaction conditions and operational simplicity. preprints.org Research into ultrasound-assisted synthesis could provide a catalyst-free and energy-efficient route to the target compound, potentially using green solvents like water or polyethylene glycol (PEG). preprints.org The high yields and reduced reaction times observed in ultrasound-assisted syntheses of other substituted pyrazoles suggest this is a viable and environmentally friendly avenue for exploration. mdpi.comresearchgate.net

Novel Catalytic Systems: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. acs.org Future synthetic routes for this compound could leverage nano-catalysts or solid-supported catalysts. For instance, montmorillonite K-10 impregnated with bismuth nitrate (B79036) has been shown to be effective for the nitration of pyrazoles in an environmentally friendly manner. preprints.org Similarly, flow chemistry presents a sustainable and scalable approach, offering precise control over reaction parameters and minimizing waste. acs.org

| Synthesis Method | Key Advantages | Potential Application for this compound |

| Microwave-Assisted | Reduced reaction times, higher yields, less solvent usage. rsc.orgnih.gov | Rapid, one-pot synthesis from appropriate precursors. |

| Ultrasound-Assisted | Energy efficiency, mild conditions, potential for catalyst-free reactions. dntb.gov.uapreprints.org | Eco-friendly synthesis in aqueous media. |

| Flow Chemistry | Scalability, precise control, improved safety, waste reduction. acs.org | Continuous and automated production. |

| Green Catalysts | Recyclability, reduced environmental impact, high selectivity. mdpi.comacs.org | Use of solid acids or nano-catalysts for nitration or cyclization steps. |

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for its development. While standard spectroscopic techniques like 1D NMR and IR are fundamental, advanced methods can provide deeper insights into its three-dimensional structure, electronic properties, and fragmentation patterns.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex substituted heterocyclic systems. preprints.orgresearchgate.net For this compound, 2D NMR would definitively confirm the connectivity between the dichlorobenzyl group and the pyrazole ring, as well as the precise location of the nitro group. preprints.org NOESY experiments could provide information on the spatial proximity of different protons, helping to elucidate the preferred conformation of the molecule in solution.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The presence of two chlorine atoms in the molecule will produce a characteristic isotopic pattern in the mass spectrum. Specifically, due to the natural abundances of 35Cl (≈75%) and 37Cl (≈25%), the molecular ion region will exhibit distinct M, M+2, and M+4 peaks with a predictable intensity ratio, providing clear evidence for the presence of two chlorine atoms. chim.itrsc.org Advanced fragmentation studies (MS/MS) can help to map the fragmentation pathways, providing further structural confirmation.

Single-Crystal X-ray Crystallography: The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. acs.orgnih.gov Obtaining a suitable crystal of this compound would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking, within the crystal lattice. acs.org This information is critical for understanding its physical properties and for computational modeling studies.

Computational Spectroscopy: The integration of computational methods, such as Density Functional Theory (DFT), with experimental spectroscopy offers a powerful approach for structural analysis. researchgate.netguidechem.com DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). researchgate.net Comparing these computed spectra with experimental data can provide a high level of confidence in the structural assignment and offer insights into the electronic structure and reactivity of the molecule. guidechem.com

Integration of Machine Learning in Computational Design and Synthesis Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can accelerate the design of new molecules with desired properties and predict efficient synthetic pathways, saving considerable time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.uanih.gov For derivatives of this compound, machine learning-based QSAR models could be developed to predict their potential therapeutic activities (e.g., anticancer, antimicrobial). chim.itdntb.gov.ua By analyzing a dataset of related pyrazole derivatives, these models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are crucial for activity, guiding the design of more potent and selective analogues. nih.govnih.gov

Property Prediction: Machine learning models can be trained to predict a wide range of physicochemical properties, such as solubility, stability, and toxicity, based solely on the molecular structure. rsc.orgyoutube.com Applying such models to virtual libraries of derivatives of this compound would enable the early-stage filtering of compounds with undesirable properties, focusing synthetic efforts on the most promising candidates.

| AI/ML Application | Objective | Potential Impact on Research |

| QSAR Modeling | Predict biological activity based on chemical structure. dntb.gov.ua | Guide the design of derivatives with enhanced therapeutic potential. |

| Property Prediction | Forecast physicochemical and ADMET properties. youtube.comnih.gov | Prioritize synthesis of compounds with favorable drug-like characteristics. |

| Retrosynthesis Planning | Propose efficient multi-step synthetic routes to target molecules. mdpi.com | Accelerate the discovery and optimization of synthetic pathways. |

| Reaction Outcome Prediction | Predict the major products and yields of unknown reactions. | De-risk and optimize experimental synthetic work. |

Exploration of Novel Chemical Transformations and Derivatizations

The structural framework of this compound offers multiple sites for chemical modification, enabling the creation of a diverse library of derivatives with potentially new and improved properties. Future research will focus on exploring novel chemical transformations at the pyrazole core, the nitro substituent, and the dichlorobenzyl moiety.

Functionalization of the Pyrazole Ring: The pyrazole ring itself is amenable to various functionalization reactions. Direct C-H functionalization, often catalyzed by transition metals like palladium, has become a powerful strategy for installing new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.orgnih.gov This could be used to introduce alkyl, aryl, or other functional groups at the C4 and C5 positions of the pyrazole ring, significantly expanding the structural diversity of accessible derivatives.

Transformations of the Nitro Group: The nitro group is a versatile functional handle that can be transformed into a variety of other functionalities. A key transformation is its reduction to an amino group. commonorganicchemistry.com This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation, to yield 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine. mdpi.comcommonorganicchemistry.com This resulting amine is a valuable intermediate that can be further derivatized through acylation, alkylation, or diazotization reactions to create a wide range of new compounds. preprints.org The amino-pyrazole core is a key building block for many biologically active fused heterocyclic systems.

Reactions on the Dichlorobenzyl Moiety: The dichlorophenyl ring provides another site for modification. The chlorine atoms can potentially be displaced via nucleophilic aromatic substitution (SNAr), particularly if further activating groups are present. wikipedia.org More commonly, the chlorine atoms can serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. acs.orgwikipedia.org These reactions would allow for the coupling of various aryl, vinyl, or amine fragments to the benzyl (B1604629) ring, enabling fine-tuning of the molecule's electronic and steric properties.

Nucleophilic Substitution: The electron-withdrawing nature of the nitro group can activate the pyrazole ring for nucleophilic substitution reactions. Depending on the substitution pattern and reaction conditions, the nitro group itself or a hydrogen atom on the ring could potentially be displaced by strong nucleophiles, offering another avenue for derivatization. researchgate.netacs.org

| Molecular Moiety | Potential Transformation | Resulting Functional Group | Potential Applications |

| Pyrazole Ring (C4/C5) | C-H Functionalization nih.gov | -Alkyl, -Aryl, -Halogen | Modulation of steric and electronic properties. |

| Nitro Group (C3) | Reduction commonorganicchemistry.com | -Amino (-NH2) | Intermediate for further synthesis, building block for fused heterocycles. preprints.org |

| Dichlorophenyl Ring | Cross-Coupling Reactions acs.org | -Aryl, -Alkyl, -Amine | Fine-tuning of lipophilicity and target interactions. |

| Pyrazole Ring | Nucleophilic Substitution researchgate.netacs.org | Varies (e.g., -OR, -SR, -NR2) | Introduction of diverse functional groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.